molecular formula C20H32N4O5 B2707149 Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate CAS No. 2177365-89-6

Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate

Cat. No.: B2707149
CAS No.: 2177365-89-6
M. Wt: 408.499
InChI Key: IFQNQBNKHPIZNO-UHFFFAOYSA-N
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Description

tert-Butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a complex molecular architecture that incorporates both a piperidine ring and an imidazolidine dione (hydantoin) moiety, which are privileged scaffolds in pharmaceutical development. The presence of these structures suggests potential for a diverse biological activity profile . Compounds with similar piperidine-carboxylate backbones are frequently investigated as key intermediates or final targets in the synthesis of potential therapeutic agents for a range of conditions, including central nervous system (CNS) disorders, pain, and neoplastic diseases . The tert-butoxycarbonyl (Boc) protecting groups are critical for synthetic flexibility, allowing for selective deprotection and further functionalization to create novel compound libraries. This product is intended for use by qualified researchers in laboratory settings only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O5/c1-20(2,3)29-19(28)23-9-5-6-14(12-23)17(26)22-10-7-15(8-11-22)24-13-16(25)21(4)18(24)27/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQNQBNKHPIZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl piperidine-1-carboxylate, which is then reacted with 3-methyl-2,4-dioxoimidazolidine. The reaction conditions often include the use of organic solvents such as tetrahydrofuran and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes .

Comparison with Similar Compounds

Core Structural Features

The target compound shares the tert-butyl piperidine-1-carboxylate scaffold with multiple analogues (Table 1). Key differences lie in the substituents on the piperidine ring:

Compound Substituent on Piperidine Key Functional Groups
Target Compound 3-methyl-2,4-dioxoimidazolidinyl Carbamate, imidazolidinone
Compound from Nitrobenzoyl-thiazole Nitro, thiazole, carbamate
Compound 62 () 4-fluoro-2-(trifluoromethyl)phenyl Trifluoromethyl, fluoro, carbamate
Compound from Pyrimidine-carboxamido Pyrimidine, carboxamide, carbamate

The imidazolidinone group in the target compound introduces two carbonyl groups, increasing polarity (logP ~1.5 estimated) compared to lipophilic analogues like the trifluoromethyl-substituted compound (logP ~3.2) .

Physicochemical Data

Compound Molecular Weight (g/mol) HPLC Purity (%) Key ¹H NMR Signals (δ, ppm)
Target Compound ~452.5 (calculated) N/A 1.44 (s, 9H, tert-butyl), 4.20 (m, piperidine)
Compound from 487 (MS) >95 8.20 (d, aromatic H)
Compound 62 () 454 (MS) >98 7.75 (m, aromatic H)

The target compound’s imidazolidinone moiety is expected to show ¹³C NMR signals at ~170 ppm for carbonyl carbons, distinct from nitrobenzoyl (165–170 ppm) or trifluoromethyl (110–125 ppm) groups in analogues .

Biological Activity

Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Piperidine rings : These are often associated with various biological activities, including analgesic and anti-inflammatory effects.
  • Imidazolidinone moiety : This part of the molecule is known for its role in modulating biological pathways and has been linked to anticancer activities.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Activity Demonstrated efficacy against various cancer cell lines, particularly in inhibiting proliferation.
Enzyme Inhibition Potential inhibitory effects on specific kinases and enzymes involved in cancer progression.
Anti-inflammatory Effects Modulation of inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Anticancer Studies

In a recent study evaluating compounds similar to this compound, it was found that derivatives exhibited significant antiproliferative activity against ITK and BTK cell lines. For example:

  • Compound 11 : Showed an IC50 of 14.8 µM against ITK-high Jurkat cells.
  • Compound 12 : Exhibited moderate activity with an IC50 of 28.8 µM in similar cell lines.

These findings indicate that structural modifications can enhance biological activity, particularly at the C5 position of the piperidine ring, which plays a critical role in binding to target proteins involved in cancer cell proliferation .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that compounds with similar structures to this compound can selectively inhibit specific serine hydrolases. For instance, a related compound demonstrated over 95% blockade of ABHD3 at a concentration of 0.5 µM without affecting other serine hydrolases . This selectivity is crucial for minimizing side effects in therapeutic applications.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazolidinone and piperidine scaffolds significantly influence the biological activity of the compound. Key findings include:

  • Substitution patterns : The presence of electron-withdrawing groups at specific positions enhances potency.
  • Ring size and saturation : Variations in the piperidine ring structure affect binding affinity to target enzymes.

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